molecular formula C7H15N B154097 2-Cyclopentylethanamine CAS No. 5763-55-3

2-Cyclopentylethanamine

Cat. No.: B154097
CAS No.: 5763-55-3
M. Wt: 113.2 g/mol
InChI Key: UKPLRVAKKXWITN-UHFFFAOYSA-N
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Description

2-Cyclopentylethanamine is an organic compound with the chemical formula C7H15N. It is a colorless liquid with a pungent odor and is known for its use as a pharmaceutical intermediate . The compound is characterized by a cyclopentane ring attached to an ethanamine group, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Cyclopentylethanamine involves the reaction of cyclopentyl methanol with bromoethane. The specific steps are as follows :

  • Add cyclopentyl methanol and bromoethane to a reaction vessel under appropriate reaction conditions.
  • Heat the reaction mixture to facilitate the reaction, forming this compound.
  • Filter and purify the product to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclopentylethylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopentylethylamine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Cyclopentylethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • Cyclopentaneethanamine
  • Cyclopentylethylamine
  • Cyclohexylethanamine

Comparison: 2-Cyclopentylethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to cyclopentaneethanamine and cyclopentylethylamine, it has a different reactivity profile and potential applications. Cyclohexylethanamine, with a six-membered ring, exhibits different steric and electronic effects, leading to variations in its chemical behavior.

Properties

IUPAC Name

2-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLRVAKKXWITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415461
Record name 2-cyclopentylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-55-3
Record name Cyclopentaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopentylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopentylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentylethanamine
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2-Cyclopentylethanamine
Reactant of Route 3
2-Cyclopentylethanamine
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2-Cyclopentylethanamine
Reactant of Route 5
2-Cyclopentylethanamine
Reactant of Route 6
2-Cyclopentylethanamine

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